(4-Aminophenyl)(4-methylpiperidin-1-yl)methanone
Overview
Description
(4-Aminophenyl)(4-methylpiperidin-1-yl)methanone is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.30 g/mol . . It is used primarily in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone typically involves multi-step reactions. One common method includes the reduction of N,N-Dimethyl-4-nitrobenzamide using reduced iron powder and ammonium chloride in methanol and water at 70°C for 5 hours . The reaction yields N,N-Dimethyl-4-aminobenzamide, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
(4-Aminophenyl)(4-methylpiperidin-1-yl)methanone undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using reagents like iron powder and ammonium chloride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Iron Powder: Used in reduction reactions.
Ammonium Chloride: Acts as a catalyst in reduction reactions.
Methanol and Water: Solvents used in the reaction medium.
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield amine derivatives .
Scientific Research Applications
(4-Aminophenyl)(4-methylpiperidin-1-yl)methanone has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving the interaction of phenylpiperidine derivatives with biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. As a phenylpiperidine derivative, it may interact with neurotransmitter receptors or enzymes, influencing biological processes . detailed studies on its exact mechanism are limited.
Comparison with Similar Compounds
Similar Compounds
Phenylpiperidine: The parent compound, which forms the basis for many derivatives.
N,N-Dimethyl-4-aminobenzamide: A precursor in the synthesis of (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an aminophenyl group and a methylpiperidinyl group makes it a valuable compound for various research applications .
Properties
IUPAC Name |
(4-aminophenyl)-(4-methylpiperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(14)5-3-11/h2-5,10H,6-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVNVUQEIMQSDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360620 | |
Record name | (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79868-20-5 | |
Record name | (4-Aminophenyl)(4-methyl-1-piperidinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79868-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-methylpiperidine-1-carbonyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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